Cas no 5053-63-4 (3-Amino-1-phenylpropan-1-ol)

3-Amino-1-phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1-phenylpropan-1-ol
- 3-Phenyl-3-hydroxypropylamine
- 3-Amino-1-phenyl-propan-1-ol
- 3-Amino-1-phenyl-propanol
- (1S)-3-amino-1-phenyl-propan-1-ol
- AKOS016344069
- 3-amino-1-phenyl-propan-1-ol, AldrichCPR
- DA-05393
- 5053-63-4
- SB32681
- alpha-(2-aminoethyl)benzenemethanol
- PHIYHIOQVWTXII-UHFFFAOYSA-N
- 3-azanyl-1-phenyl-propan-1-ol
- EN300-92208
- SB37406
- alpha-(2-aminoethyl)benzylalcohol
- a-(2-Aminoethyl)benzenemethanol
- SB33258
- F2189-0583
- 3-amino-1-phenyl-1-propanol
- 1-Phenyl-1-hydroxy-3-aminopropane
- alpha(2-aminoethyl)benzylalcohol
- MFCD00039784
- AKOS004121810
- DTXSID80964752
- (1R)-3-amino-1-phenyl-propan-1-ol
- A828160
- 3-Hydroxy-3-phenylpropylamine
- SCHEMBL42066
- SCHEMBL5164372
- Z1020673398
- BS-24911
- SY110231
-
- MDL: MFCD00039784
- インチ: InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
- InChIKey: PHIYHIOQVWTXII-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(CCN)O
計算された属性
- せいみつぶんしりょう: 151.10000
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: Yellow to Brown Sticky Oil to Solid
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 50-53°C
- ふってん: 293.0±28.0 °C at 760 mmHg
- フラッシュポイント: 131.0±24.0 °C
- PSA: 46.25000
- LogP: 1.76910
- じょうきあつ: 0.0±0.6 mmHg at 25°C
3-Amino-1-phenylpropan-1-ol セキュリティ情報
- シグナルワード:Danger
- 危害声明: H302;H318
- 警告文: P280;P305+P351+P338
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
3-Amino-1-phenylpropan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Amino-1-phenylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P335175-10g |
3-Phenyl-3-hydroxypropylamine |
5053-63-4 | 10g |
$1275.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y0988244-25g |
3-Amino-1-phenylpropan-1-ol |
5053-63-4 | 95% | 25g |
$1100 | 2024-08-02 | |
abcr | AB254016-5g |
3-Amino-1-phenylpropan-1-ol; . |
5053-63-4 | 5g |
€527.50 | 2023-09-11 | ||
Enamine | EN300-92208-5.0g |
3-amino-1-phenylpropan-1-ol |
5053-63-4 | 95.0% | 5.0g |
$304.0 | 2025-03-21 | |
AstaTech | 20164-0.25/G |
3-AMINO-1-PHENYL-PROPANOL |
5053-63-4 | 97% | 0.25g |
$65 | 2023-09-18 | |
AstaTech | 20164-1/G |
3-AMINO-1-PHENYL-PROPANOL |
5053-63-4 | 97% | 1g |
$125 | 2023-09-18 | |
TRC | P335175-500mg |
3-Phenyl-3-hydroxypropylamine |
5053-63-4 | 500mg |
$150.00 | 2023-05-17 | ||
Life Chemicals | F2189-0583-0.5g |
3-amino-1-phenylpropan-1-ol |
5053-63-4 | 95%+ | 0.5g |
$73.0 | 2023-11-21 | |
TRC | P335175-5g |
3-Phenyl-3-hydroxypropylamine |
5053-63-4 | 5g |
$913.00 | 2023-05-17 | ||
Apollo Scientific | OR302404-1g |
3-Amino-1-phenylpropan-1-ol |
5053-63-4 | 1g |
£208.00 | 2023-09-02 |
3-Amino-1-phenylpropan-1-ol 関連文献
-
Yangzhou Li,Zhiming Li,Feng Li,Quanrui Wang,Fanggang Tao Org. Biomol. Chem. 2005 3 2513
3-Amino-1-phenylpropan-1-olに関する追加情報
Comprehensive Overview of 3-Amino-1-phenylpropan-1-ol (CAS No. 5053-63-4): Properties, Applications, and Industry Insights
3-Amino-1-phenylpropan-1-ol (CAS No. 5053-63-4) is an organic compound with significant relevance in pharmaceutical and chemical research. This amino alcohol derivative features a phenyl group and a primary amine, making it a versatile intermediate in synthetic chemistry. Its molecular structure, C9H13NO, combines aromatic and aliphatic properties, enabling diverse reactivity patterns. Researchers often explore its role in chiral synthesis and drug precursor development due to its stereocenter and functional group compatibility.
In recent years, the demand for 3-Amino-1-phenylpropan-1-ol has surged alongside advancements in small molecule therapeutics and biocatalysis. A 2023 study highlighted its utility in designing CNS-targeting compounds, aligning with growing interest in neurological drug discovery. The compound's logP value (approximately 1.2) and water solubility profile make it particularly valuable for optimizing blood-brain barrier permeability—a hot topic in neuropharmacology forums.
From a synthetic perspective, 5053-63-4 serves as a building block for beta-adrenergic ligands and antidepressant analogs. Its amino alcohol moiety frequently appears in patents describing dopamine receptor modulators, reflecting industry focus on neurotransmitter-targeted drugs. Analytical techniques like HPLC purity testing and chiral separation are critical for quality control, as enantiomeric purity directly impacts biological activity—a key consideration for researchers searching "how to determine enantiomeric excess of amino alcohols".
The compound's stability under Schotten-Baumann conditions allows efficient amide coupling reactions, addressing common queries about "best practices for amino alcohol acylation". Recent innovations in continuous flow chemistry have further enhanced its synthetic accessibility, with several publications demonstrating high-yield reductive amination protocols starting from 3-hydroxypropiophenone—another trending search term among organic chemists.
Environmental and regulatory aspects of 3-Amino-1-phenylpropan-1-ol production have gained attention, particularly regarding green chemistry metrics. A 2024 review noted its compatibility with biodegradable catalysts, responding to industry demands for sustainable synthetic routes. This aligns with frequent searches for "eco-friendly amino alcohol synthesis" and "reducing E-factors in pharmaceutical intermediates".
In material science, the compound's hydrogen bonding capacity enables applications in molecular imprinting polymers (MIPs)—a technique increasingly searched in connection with sensor development. Its crystalline form has been characterized by X-ray diffraction, providing structural insights valuable for computational chemistry teams modeling ligand-protein interactions.
Market analysts note steady growth in the 5053-63-4 segment, driven by expanding contract research organizations (CROs) and generic API production. Quality specifications typically require ≥98% purity (HPLC), with strict controls on residual solvents—a critical parameter for buyers comparing "GMP vs. standard grade amino alcohols". Storage recommendations emphasize protection from oxidative degradation under inert atmosphere, addressing common stability concerns.
Emerging applications include its use as a template for asymmetric organocatalysts, particularly in Michael addition reactions—a technique dominating recent organic methodology publications. The compound's dual functionality also makes it valuable for developing multicomponent reaction systems, a trending topic in click chemistry discussions.
Spectroscopic characterization of 3-Amino-1-phenylpropan-1-ol reveals distinctive NMR peaks (δ 7.3-7.5 ppm for aromatic protons, δ 3.8 ppm for the methine adjacent to OH) that facilitate reaction monitoring—information frequently sought in "amino alcohol NMR interpretation" queries. Mass spectrometry typically shows a strong [M+H]+ peak at m/z 152, important for LC-MS method development.
Future research directions may explore its potential in peptide mimetics and metal-organic frameworks (MOFs), areas generating substantial academic interest. With proper handling per laboratory safety protocols, this compound remains a valuable asset for researchers investigating structure-activity relationships in medicinal chemistry and beyond.
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